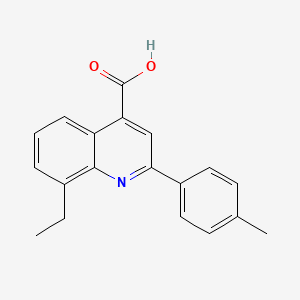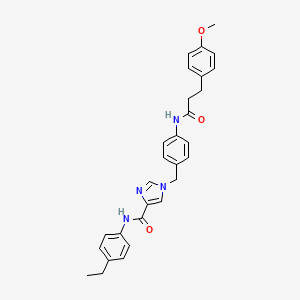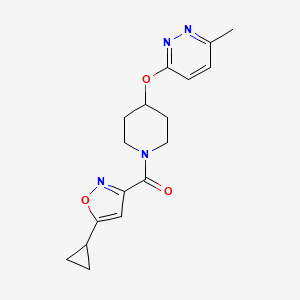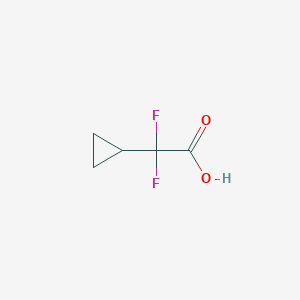![molecular formula C12H13F3N2O2 B2775902 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid CAS No. 874772-68-6](/img/structure/B2775902.png)
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a trifluoromethylpyridine derivative . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
Molecular Structure Analysis
The molecular formula of this compound is C12H13F3N2O2 . Its InChI code is 1S/C12H13F3N2O2/c13-12(14,15)9-4-1-5-16-10(9)17-6-2-3-8(7-17)11(18)19/h1,4-5,8H,2-3,6-7H2,(H,18,19) .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 274.24 . The predicted boiling point is approximately 407.2°C at 760 mmHg . The predicted refractive index is 1.51 .Applications De Recherche Scientifique
Environmental Persistence and Bioaccumulation
Perfluorinated acids, such as PFCAs and PFASs, are environmentally persistent and have been detected across various wildlife globally. The bioaccumulation potential of these compounds is directly related to the length of their fluorinated carbon chain. Studies highlight that PFASs are more bioaccumulative than PFCAs of the same chain length. Specifically, PFCAs with seven or fewer fluorinated carbons are not considered bioaccumulative according to regulatory criteria due to their low biomagnification potential in food webs. However, the bioaccumulation potential of PFCAs with longer chains remains a concern and warrants further research (Conder et al., 2008).
Health Risks and Regulatory Concerns
The widespread presence of PFASs in humans, demonstrated in biomonitoring studies, has raised considerable public and regulatory concern. The developmental toxicity of certain perfluoroalkyl acids, such as PFOS and PFOA, has been a particular focus. Although past studies on their teratological potential were generally unremarkable, recent investigations into developmental and reproductive indices have prompted a reevaluation of their health risk relevance (Lau et al., 2004).
Environmental and Biological Monitoring
The bioaccumulation and biomagnification of PFASs in aquatic and terrestrial ecosystems, as well as their presence in human populations, have been extensively documented. This body of research underscores the importance of continuous monitoring and the need for standardizing analytical methods to better understand the environmental fate and distribution of these compounds (Houde et al., 2006).
Future Directions and Challenges
Emerging research indicates that while some PFAS alternatives may pose less of a bioaccumulation risk than their longer-chain counterparts, their environmental safety and health impacts remain uncertain. This uncertainty calls for comprehensive risk assessments and further investigation into the toxicity and environmental behavior of these alternatives (Wang et al., 2013).
Safety and Hazards
The compound may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water after contact, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-4-1-5-16-10(9)17-6-2-3-8(7-17)11(18)19/h1,4-5,8H,2-3,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGAIZATGMSSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride](/img/structure/B2775824.png)
![2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B2775826.png)
![N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2775829.png)

![3-[3-(dimethylamino)acryloyl]-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide](/img/structure/B2775832.png)
![Tert-butyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2775834.png)
![3-Methyl-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2775836.png)





